Cas no 1807029-81-7 (Ethyl 2-bromo-4-cyano-6-nitrobenzoate)

Ethyl 2-bromo-4-cyano-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4-cyano-6-nitrobenzoate
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- Inchi: 1S/C10H7BrN2O4/c1-2-17-10(14)9-7(11)3-6(5-12)4-8(9)13(15)16/h3-4H,2H2,1H3
- InChI Key: XANKDAIJWWLYMY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=CC(=C1C(=O)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 359
- XLogP3: 2.4
- Topological Polar Surface Area: 95.9
Ethyl 2-bromo-4-cyano-6-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017103-500mg |
Ethyl 2-bromo-4-cyano-6-nitrobenzoate |
1807029-81-7 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
Alichem | A015017103-1g |
Ethyl 2-bromo-4-cyano-6-nitrobenzoate |
1807029-81-7 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A015017103-250mg |
Ethyl 2-bromo-4-cyano-6-nitrobenzoate |
1807029-81-7 | 97% | 250mg |
494.40 USD | 2021-05-31 |
Ethyl 2-bromo-4-cyano-6-nitrobenzoate Related Literature
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Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on Ethyl 2-bromo-4-cyano-6-nitrobenzoate
Recent Advances in the Study of Ethyl 2-bromo-4-cyano-6-nitrobenzoate (CAS: 1807029-81-7) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 2-bromo-4-cyano-6-nitrobenzoate (CAS: 1807029-81-7) is a chemically synthesized compound that has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo, cyano, and nitro functional groups, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other small-molecule modulators of biological pathways.
The structural features of Ethyl 2-bromo-4-cyano-6-nitrobenzoate make it an attractive candidate for further chemical modifications. Researchers have leveraged its reactive sites to introduce additional functional groups, thereby creating libraries of derivatives for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of novel anti-inflammatory agents, highlighting its potential in addressing unmet medical needs.
In addition to its role in drug discovery, Ethyl 2-bromo-4-cyano-6-nitrobenzoate has been investigated for its applications in chemical biology. Its ability to act as a photoaffinity label has been particularly noteworthy. A recent preprint on bioRxiv detailed its use in proteomics studies, where it was employed to identify protein targets in complex biological systems. This approach has opened new avenues for understanding protein-ligand interactions and could accelerate the development of targeted therapies.
Despite its promising applications, challenges remain in the scalable synthesis and purification of Ethyl 2-bromo-4-cyano-6-nitrobenzoate. A 2022 patent application (WO2022156789) addressed some of these issues by proposing an optimized synthetic route that improves yield and reduces byproducts. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
Looking ahead, the continued exploration of Ethyl 2-bromo-4-cyano-6-nitrobenzoate and its derivatives is likely to yield further insights into its pharmacological potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the compound's capabilities and translate laboratory findings into clinical applications.
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